Cas no 2171668-02-1 (1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide)

1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide
- 1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide
- 2171668-02-1
- EN300-1280704
-
- インチ: 1S/C10H13N3O2/c11-10(15)8-3-4-13(8)9-2-1-7(6-14)5-12-9/h1-2,5,8,14H,3-4,6H2,(H2,11,15)
- InChIKey: VUGLBJTXVXWOAO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1C1C=CC(CO)=CN=1)N
計算された属性
- せいみつぶんしりょう: 207.100776666g/mol
- どういたいしつりょう: 207.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280704-0.1g |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 0.1g |
$1244.0 | 2023-06-07 | ||
Enamine | EN300-1280704-100mg |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1280704-0.25g |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 0.25g |
$1300.0 | 2023-06-07 | ||
Enamine | EN300-1280704-5.0g |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 5g |
$4102.0 | 2023-06-07 | ||
Enamine | EN300-1280704-250mg |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1280704-10000mg |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1280704-0.05g |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 0.05g |
$1188.0 | 2023-06-07 | ||
Enamine | EN300-1280704-2.5g |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 2.5g |
$2771.0 | 2023-06-07 | ||
Enamine | EN300-1280704-1.0g |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 1g |
$1414.0 | 2023-06-07 | ||
Enamine | EN300-1280704-2500mg |
1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |
2171668-02-1 | 2500mg |
$2211.0 | 2023-10-01 |
1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamideに関する追加情報
Introduction to 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide (CAS No. 2171668-02-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide (CAS No. 2171668-02-1) represents a novel heterocyclic scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This molecule, characterized by a fused pyridine and azetidine ring system with a hydroxymethyl substituent at the 5-position, exhibits intriguing pharmacological properties that make it a valuable candidate for further investigation.
From a structural perspective, the presence of both pyridine and azetidine moieties in 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide contributes to its diverse chemical and biological interactions. The pyridine ring is well-known for its ability to form hydrogen bonds and coordinate with metal ions, while the azetidine ring introduces conformational flexibility, which can be exploited to modulate binding affinity and selectivity. The hydroxymethyl group at the 5-position further enhances the compound's potential for interaction with biological targets, including enzymes and receptors.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes. The unique scaffold of 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide makes it an attractive candidate for designing PPI modulators. Studies have shown that compounds with similar heterocyclic structures can effectively disrupt PPIs by binding to specific pockets on the interacting proteins. This capability is particularly relevant in the context of diseases such as cancer, where aberrant PPIs are often implicated in tumor progression.
One of the most compelling aspects of 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide is its potential as a lead compound for drug discovery. Its structural features allow for facile modifications, enabling medicinal chemists to optimize its potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this compound have been explored as inhibitors of kinases, which are enzymes involved in signal transduction pathways implicated in various diseases. Preliminary computational studies suggest that the hydroxymethyl group can serve as a key interaction point with the ATP-binding site of kinases, thereby blocking their activity.
The biological activity of 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide has been evaluated in several in vitro assays. Notably, it has demonstrated inhibitory effects against certain kinases and other enzymes relevant to inflammatory pathways. These findings align with recent research indicating that modulating such pathways could lead to novel therapeutic strategies for chronic inflammatory diseases. Additionally, the compound's ability to cross cell membranes suggests its potential for use in drug formulations designed for systemic delivery.
Advances in spectroscopic techniques have enabled detailed structural characterization of 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide, providing insights into its conformational dynamics and binding interactions. NMR spectroscopy has revealed that the hydroxymethyl group adopts multiple rotamers, which could influence its binding affinity to biological targets. X-ray crystallography studies have further confirmed the compound's three-dimensional structure, highlighting key interactions with potential binding partners.
The synthesis of 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide presents an interesting challenge due to the complexity of its heterocyclic system. However, recent developments in synthetic methodologies have made it more feasible to access such compounds efficiently. Transition-metal-catalyzed reactions have been particularly useful in constructing the pyridine and azetidine rings, while protecting group strategies have allowed for selective functionalization of the hydroxymethyl group.
In conclusion, 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide (CAS No. 2171668-02-1) is a structurally unique compound with significant potential in chemical biology and medicinal chemistry. Its ability to interact with various biological targets makes it a valuable tool for drug discovery efforts aimed at treating diseases such as cancer and inflammation. As research continues to uncover new applications for this molecule, it is likely that it will play an increasingly important role in the development of next-generation therapeutics.
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